molecular formula C16H24N2O5S B5719117 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B5719117
M. Wt: 356.4 g/mol
InChI Key: LMZUHOOYACRZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions such as arthritis and acute pain. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it targets the COX-2 enzyme responsible for inflammation and pain without affecting the COX-1 enzyme responsible for the protection of the stomach lining.

Mechanism of Action

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting the COX-2 enzyme, N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide reduces inflammation and pain without affecting the COX-1 enzyme responsible for the protection of the stomach lining.
Biochemical and Physiological Effects
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. It can reduce inflammation, pain, and fever. N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide can also reduce the risk of blood clots and improve endothelial function, leading to better cardiovascular health. Additionally, N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has been shown to have anti-cancer properties by inhibiting the growth of various cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide is widely used in laboratory experiments as a tool to study the role of COX-2 in various conditions. Its selective inhibition of COX-2 makes it a valuable tool in understanding the role of COX-2 in inflammation, pain, and other conditions. However, N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has some limitations, including its potential to cause cardiovascular side effects, which can affect the interpretation of results in some experiments.

Future Directions

There are several potential future directions for research involving N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide. One potential direction is to further explore its anti-cancer properties and its potential use in cancer treatment. Another potential direction is to investigate its potential use in treating Alzheimer's disease and other neurodegenerative conditions. Additionally, further research is needed to better understand the cardiovascular effects of N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide and its potential use in cardiovascular disease prevention and treatment.

Synthesis Methods

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide is synthesized through a multi-step process involving several chemical reactions. The synthesis begins with the reaction of 4-bromo-2-methoxyaniline with N-methylmorpholine, followed by the reaction of the resulting compound with chlorosulfonyl isocyanate. The final step involves the reaction of the resulting compound with 2,2-dimethylpropionic acid chloride to form N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide.

Scientific Research Applications

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various conditions such as cancer, Alzheimer's disease, and cardiovascular disease. Studies have shown that N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has anti-cancer properties and can inhibit the growth of various cancer cells. It has also been suggested that N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide can reduce the risk of Alzheimer's disease by reducing inflammation in the brain. N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has also been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.

properties

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-16(2,3)15(19)17-13-11-12(5-6-14(13)22-4)24(20,21)18-7-9-23-10-8-18/h5-6,11H,7-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZUHOOYACRZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]-2,2-dimethylpropanamide

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